Stigmast-7-en-3-ol, (3b)-

Description

Classification and Structural Context within Phytosterols (B1254722)

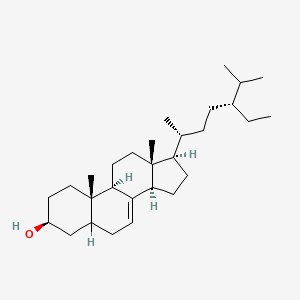

Stigmast-7-en-3-ol, (3ß)- is classified as a phytosterol, which are sterols naturally occurring in plants. nih.gov Structurally, it is a C29 sterol, characterized by a stigmastane (B1239390) skeleton, which is a cholestane (B1235564) framework with an additional ethyl group at the C-24 position. foodb.cafoodb.ca The defining feature of this molecule is the presence of a double bond between carbon atoms 7 and 8 (Δ7) in the B-ring of its tetracyclic steroid nucleus, and a hydroxyl group at the C-3 position in the β-orientation. foodb.cacymitquimica.com

Its basic structure consists of a cyclopentanoperhydrophenanthrene nucleus, which is composed of three hexane (B92381) rings and one pentane (B18724) ring, along with an alkyl side chain. nih.govresearcher.life This specific arrangement places it within the Δ7-sterols group, distinguishing it from the more common Δ5-sterols like β-sitosterol and stigmasterol (B192456). wikipedia.orgwikipedia.orgoup.com Schottenol (B1194776) is the dihydro analog of spinasterol, meaning it lacks the C22-C23 double bond present in spinasterol. researcher.liferesearchgate.net

Historical Perspectives and Evolution of Research on Δ7-Sterols

Research into Δ7-sterols has evolved significantly over the years. Initially, much of the focus in sterol biochemistry was on Δ5-sterols due to their prevalence and their role as precursors to important biological compounds in vertebrates. However, the discovery and characterization of Δ7-sterols in various organisms, including plants, marine invertebrates, and some fungi, broadened the scope of sterol research. oup.comnih.gov

Early work involved the isolation and identification of these compounds from natural sources. For instance, the synthesis of schottenol was achieved via the hydrogenation of α-spinasterol, a process first described by Barton and Cox in 1948. researchgate.net The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has been pivotal in the precise identification and structural elucidation of Δ7-sterols like schottenol from complex mixtures. researchgate.netresearchgate.net

In recent decades, research has shifted towards understanding the biological roles of Δ7-sterols. Studies have explored their function in cell membranes, their metabolism in various organisms, and their potential as chemotaxonomic markers. nih.govfrontiersin.org For example, in some marine invertebrates, Δ5,7-sterols are known to be intermediates in the conversion of dietary Δ5-sterols to Δ7-sterols, highlighting a dynamic metabolic relationship between these two classes of sterols. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

6869-99-4 |

|---|---|

Molecular Formula |

C29H50O |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(3S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22?,23+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

YSKVBPGQYRAUQO-NEWNUQLJSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Synonyms |

22,23-dihydrospinasterol delta(7)-stigmastenol schottenol stigmast-7-en-3-ol stigmast-7-enol stigmast-7-enol, (3beta,5alpha)-isomer stigmast-7-enol, (3beta,5alpha,24S)-isome |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution

Distribution within the Plant Kingdom

Stigmast-7-en-3-ol, (3β)- is synthesized by numerous plant species, where it contributes to the complex mixture of phytosterols (B1254722) that are integral to cell membrane structure and function.

Research has confirmed the presence of Stigmast-7-en-3-ol, (3β)- in several specific plant species. In a study on the chemical constituents of Sedum lineare, this compound was isolated and identified among five other steroids. nih.gov It has also been isolated from the stem bark of Oroxylum indicum. The plant Dodonaea viscosa is another source from which stigmast-7-en-3-ol has been isolated. While the rice plant, Oryza sativa, is known to be rich in phytosterols like β-sitosterol, campesterol, and stigmasterol (B192456), the presence of Stigmast-7-en-3-ol, (3β)- is not as commonly reported in available literature. researchgate.netresearchgate.netsemanticscholar.orgmdpi.comcholrestore.com

| Plant Species | Confirmation of Presence |

|---|---|

| Oryza sativa (Rice) | Not prominently reported in major phytosterol profiles. researchgate.netresearchgate.netsemanticscholar.orgmdpi.comcholrestore.com |

| Sedum lineare | Isolated and identified. nih.gov |

| Dodonaea viscosa | Isolated from the plant. |

| Oroxylum indicum | Isolated from the stem bark. |

The distribution of Stigmast-7-en-3-ol, (3β)- within a single plant can vary across different tissues and organs. For instance, in Oroxylum indicum, it has been specifically located in the stem bark. Studies on Dodonaea viscosa have detected the compound in its aerial parts, leaves, stem, and roots. In the case of Sedum lineare, the compound has been isolated from the whole plant. nih.gov

| Plant Species | Tissue/Organ System |

|---|---|

| Oroxylum indicum | Stem Bark |

| Dodonaea viscosa | Aerial Parts, Leaves, Stem, Roots |

| Sedum lineare | Whole Plant nih.gov |

Occurrence in Marine Organisms

While the sterol profiles of many marine organisms, including phytoplankton, are diverse, the specific presence of Stigmast-7-en-3-ol, (3β)- is not extensively documented in scientific literature. Some studies have noted that certain types of chlorophytes (a group of green algae) can contain significant concentrations of Δ⁷ sterols, the class of compounds to which Stigmast-7-en-3-ol, (3β)- belongs. However, direct identification of this specific compound in phytoplankton remains limited in the available research.

Detection in Fungi and Microbial Systems

Stigmast-7-en-3-ol, (3β)- has been identified in the lipid composition of the organism Pneumocystis carinii, which is now classified as a fungus. This indicates that the biosynthetic pathways for this compound are not exclusive to the plant kingdom and are also present in certain microbial systems.

Involvement in Insect Metabolism and Dietary Acquisition of Sterols

Insects, unlike plants and fungi, are incapable of synthesizing sterols de novo and therefore must acquire them from their diet. nih.govresearchgate.netresearchgate.netsemanticscholar.orgmdpi.com These sterols are crucial for various physiological functions, including the formation of cellular membranes and as precursors for essential hormones like ecdysteroids. researchgate.net

Herbivorous insects primarily consume phytosterols from their host plants. However, their ability to metabolize these diverse plant sterols varies. A significant limitation for many insects is the inability to modify sterols with a double bond in the C7 position of the steroid nucleus. Consequently, Δ⁷-sterols, such as Stigmast-7-en-3-ol, (3β)-, are generally considered to be nutritionally unsuitable for most insects. They cannot be efficiently converted to cholesterol, which is the predominant sterol required for most insect species' physiological needs. researchgate.net

Biosynthesis and Metabolic Pathways

Precursor Incorporation and Early Stages of Phytosterol Biosynthesis (e.g., Mevalonate (B85504) Pathway)

The journey to Stigmast-7-en-3-ol, (3b)- begins with the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids and sterols in eukaryotes. creative-proteomics.combiocyclopedia.com This pathway commences with the conversion of acetyl-CoA to mevalonic acid, which is then transformed into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). creative-proteomics.commdpi.com

In plants, there is also a mevalonate-independent pathway, the methylerythritol phosphate (B84403) (MEP) pathway, which can produce IPP and DMAPP. biocyclopedia.commdpi.com While the MVA pathway is generally preferred in vascular plants for phytosterol synthesis, the MEP pathway can also contribute precursors. biocyclopedia.compnas.org

These five-carbon units are then sequentially condensed to form the thirty-carbon acyclic polyene, squalene (B77637). creative-proteomics.comacs.org Squalene is a crucial intermediate that undergoes oxidation to form (3S)-2,3-oxidosqualene, the direct precursor for the cyclization step in sterol biosynthesis. creative-proteomics.comfrontiersin.org

Table 1: Key Molecules in the Early Stages of Phytosterol Biosynthesis

| Molecule | Description |

| Acetyl-CoA | The initial substrate for the mevalonate pathway. |

| Mevalonic Acid (MVA) | A key intermediate formed from acetyl-CoA. |

| Isopentenyl Diphosphate (IPP) | A five-carbon isoprenoid precursor. |

| Dimethylallyl Diphosphate (DMAPP) | An isomer of IPP, also a five-carbon precursor. |

| Squalene | A thirty-carbon acyclic polyene formed from the condensation of IPP and DMAPP units. |

| (3S)-2,3-Oxidosqualene | The oxidized form of squalene that undergoes cyclization. |

Specific Enzymatic Transformations Leading to Δ7-Sterols

The formation of the characteristic Δ7 double bond in Stigmast-7-en-3-ol, (3b)- is a critical step that distinguishes it from other sterols.

A key enzyme in the formation of Δ7-sterols is the sterol C8–C7 isomerase. researchgate.net This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position in the sterol ring structure. In Arabidopsis thaliana, the HYD1 gene encodes a Δ8–Δ7-sterol isomerase that converts 4α-methylergostatrienol (with a C8 double bond) to 24-methylenelophenol (B75269) (with a C7 double bond). researchgate.net This isomerization is a crucial step in the pathway leading to the synthesis of Δ5-sterols like β-sitosterol and stigmasterol (B192456), but it is also fundamental for the production of Δ7-sterols. researchgate.net The activity of this isomerase has been characterized in plants and shows similarities to the mammalian emopamil-binding protein. nih.gov

Stigmast-7-en-3-ol, (3b)- is a C29 sterol, meaning it has an ethyl group at the C-24 position of the side chain. nih.gov This ethyl group is the result of two sequential methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs). nih.govbioone.org

The biosynthesis of C29 sterols like Stigmast-7-en-3-ol, (3b)- proceeds through a series of intermediates. Following the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol (B190886) in plants, a series of demethylations, isomerizations, and reductions occur. creative-proteomics.comnih.gov The introduction of the ethyl group at C-24 is a key branching point in the pathway. The first methylation is catalyzed by SMT1, and the second by SMT2. nih.gov The specific sequence of these reactions, along with the action of the C8-C7 isomerase, ultimately leads to the formation of Stigmast-7-en-3-ol, (3b)-. researchgate.netnih.gov

Metabolic Fate and Conversions in Biological Systems

Once synthesized, Stigmast-7-en-3-ol, (3b)- can undergo further metabolic conversions in various organisms.

Insects are incapable of synthesizing sterols de novo and must obtain them from their diet. avocadosource.comnih.gov Phytophagous insects, which feed on plants, ingest C28 and C29 phytosterols (B1254722), including compounds structurally related to Stigmast-7-en-3-ol, (3b)-, and convert them to cholesterol (a C27 sterol). avocadosource.com This conversion is essential for insects as cholesterol is a precursor for the molting hormone ecdysone (B1671078) and a vital component of cell membranes. avocadosource.comannualreviews.org The dealkylation of the C-24 side chain is a critical metabolic process in these insects. researchgate.netacs.org

In some fungi and protozoa, Δ7-sterols are significant components of their cell membranes. For instance, the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, has a complex sterol metabolism. plos.orgnih.govmdpi.com While it can scavenge cholesterol from its host, it also synthesizes its own sterols. oup.com Studies have identified C29 sterols, including stigmast-7-en-3-ol, in Pneumocystis carinii, a fungus that can cause pneumonia in immunocompromised individuals. oup.com In some fungi, Δ7-sterols like those found in Pestalotiopsis species have shown biological activity. mdpi.com The ciliate Tetrahymena thermophila has been shown to metabolize C29 sterols, although it is unable to de-ethylate them, leading to the accumulation of stigmasta-5,7,22-trien-3β-ol. asm.org

Regulation of Stigmast-7-en-3-ol, (3b)- Biosynthesis in Plants (e.g., by phytohormones)

The biosynthesis of phytosterols, including Stigmast-7-en-3-ol, (3b)-, is a tightly controlled process in plants, influenced by a variety of internal and external signals. Phytohormones, as key signaling molecules, play a crucial role in modulating the intricate network of metabolic pathways that lead to the production of these essential compounds. frontiersin.org They can influence the expression of biosynthetic genes and the flow of precursors through the sterol pathway, often as part of the plant's growth, development, and defense responses. nih.govfrontiersin.org

Research has demonstrated that the levels of Stigmast-7-en-3-ol can be directly affected by the application of specific phytohormones. A notable study on hairy root cultures of Calendula officinalis (marigold) investigated the impact of ethylene (B1197577) and abscisic acid (ABA) on the steroid and triterpenoid (B12794562) profile. nih.gov

Ethylene (ETY): In this study, the application of ethylene (in the form of ethephon) led to a decrease in the content of Stigmast-7-en-3-ol. nih.gov This reduction was observed at both concentrations tested (10 µM and 100 µM), with the decrease being statistically significant at the higher concentration. nih.gov This suggests that ethylene may act as a negative regulator of Stigmast-7-en-3-ol accumulation, potentially by redirecting metabolic flux towards other pathways. nih.gov

Abscisic Acid (ABA): Conversely, treatment with abscisic acid resulted in an increase in the content of Stigmast-7-en-3-ol by approximately 30%. nih.gov This indicates a positive regulatory role for ABA in the biosynthesis of this particular sterol in Calendula officinalis hairy roots. nih.gov Phytohormones like ABA are central to mediating adaptive responses to various stresses, and the modulation of sterol content can be a part of these complex responses. nih.gov

The following table summarizes the research findings from the study on Calendula officinalis hairy roots, illustrating the impact of different phytohormones on the content of Stigmast-7-en-3-ol.

Table 1: Effect of Phytohormones on Stigmast-7-en-3-ol, (3b)- Content in Calendula officinalis Hairy Roots

| Phytohormone | Concentration | Effect on Stigmast-7-en-3-ol, (3b)- Content | Statistical Significance | Source |

|---|---|---|---|---|

| Ethylene (ETY) | 10 µM | Decrease | Not Statistically Significant | nih.gov |

| Ethylene (ETY) | 100 µM | Decrease | Statistically Significant | nih.gov |

Beyond the direct effects observed with ethylene and ABA, the broader regulation of the phytosterol pathway is intricately linked with other phytohormones, particularly in the context of brassinosteroid (BR) biosynthesis. Phytosterols are essential precursors for the synthesis of brassinosteroids, a class of steroid hormones that regulate a wide array of growth and developmental processes. nih.govbiorxiv.org The biosynthesis of BRs is subject to feedback regulation, where the end products can inhibit the expression of key biosynthetic genes to maintain hormonal homeostasis. frontiersin.orgoup.comtandfonline.com This feedback mechanism can, in turn, influence the pool of precursor phytosterols.

Jasmonic acid (JA) and its derivatives are well-known as potent elicitors of specialized metabolite production in plants, often as a response to wounding or pathogen attack. frontiersin.orgwikipedia.orgmdpi.commdpi.com In some plant culture systems, treatment with methyl jasmonate (MeJA) has been shown to decrease the content of certain sterols, suggesting a redirection of metabolic resources towards the synthesis of defense-related compounds. mdpi.com

Biological Functions and Mechanistic Investigations in Non Human Systems

Role in Plant Cellular Physiology and Membrane Biology

Stigmast-7-en-3-ol, as a phytosterol, is a crucial component of plant cell membranes, where it plays a significant role in maintaining the structure and function, analogous to cholesterol in animal cells. ontosight.aicreative-proteomics.comfoodb.ca Phytosterols (B1254722) like stigmast-7-en-3-ol are integral to the lipid bilayer, where they help regulate membrane fluidity and stability. creative-proteomics.comcymitquimica.com They influence the packing of lipids within the membrane, which in turn affects its permeability and integrity, ensuring the efficient transport of molecules and ions. creative-proteomics.com

Sterols are essential for the formation of specialized membrane microdomains known as lipid rafts. creative-proteomics.comnih.gov These rafts are involved in various cellular processes, including signal transduction. creative-proteomics.comnih.gov The structure of plant sterols, including the presence of an ethyl group on the side chain as seen in stigmast-7-en-3-ol, is thought to enhance membrane cohesion. This structural feature may contribute to the ability of plant membranes to withstand a wide range of temperatures. nih.gov The regulation of membrane fluidity and permeability by sterols is a key function in plant cells. researchgate.net

Research has implicated plant sterols in the regulation of both shoot and root growth, as well as in processes like pollen development and seed germination. creative-proteomics.com Their role extends to interacting with other signaling molecules and hormones to coordinate these growth processes and maintain the proper architecture of the plant. creative-proteomics.com

Involvement in Plant Defense Mechanisms and Stress Responses

Stigmast-7-en-3-ol and other phytosterols are actively involved in plant defense and responses to various environmental stresses. ontosight.aicreative-proteomics.comresearchgate.net They contribute to maintaining the integrity of cell membranes under adverse conditions such as temperature extremes, drought, and pathogen attack, thereby protecting cells from damage. creative-proteomics.com

The involvement of sterols in the formation of lipid rafts is also crucial for stress responses, as these microdomains are sites for signal transduction related to stress. creative-proteomics.com Studies have shown that changes in the sterol profile, including the ratios of different sterols and their conjugated forms, are correlated with the nature of the stress response. researchgate.net This diversity in sterols and their derivatives may be a key adaptation that allows plants, which are sessile organisms, to cope with changing environmental conditions. researchgate.net Furthermore, some phytosterols have been shown to possess antioxidant properties, which can help mitigate oxidative stress within the plant. nih.govsmolecule.com Reactive oxygen species (ROS) are known to be crucial signaling molecules in plant responses to environmental stimuli, and the antioxidant capacity of compounds like schottenol (B1194776) can play a protective role. nih.gov

Anti-Insect Activity and Underlying Mechanisms of Action

Stigmast-7-en-3-ol has demonstrated anti-insect properties, particularly as a feeding deterrent against certain insect species. In a study involving the green peach aphid, Myzus persicae, stigmast-7-en-3-ol isolated from Dodonaea viscosa was found to be active against this pest. researchgate.neticm.edu.pl This suggests that the compound plays a role in the plant's chemical defense against herbivory by this aphid species.

While specific studies detailing the deterrent effect of pure stigmast-7-en-3-ol on the boll weevil, Anthonomus grandis, are not prevalent, research on host plant resistance has identified various compounds that deter its feeding. For instance, investigations into the non-host plant Hibiscus syriacus revealed that unsaturated fatty acids in the calyx act as feeding deterrents to the boll weevil. nih.gov The control of the boll weevil is a significant challenge in cotton farming, and various strategies, including the use of pheromone traps and biological control agents, have been employed. mapa.gob.esmdpi.com

Phytosterols are essential nutrients for phytophagous insects, which are generally unable to synthesize these compounds de novo. nih.gov Insects must obtain sterols from their diet to support their development. nih.gov The specific sterol composition of a plant can therefore have a significant impact on the insects that feed on it.

A notable example of sterol-dependent insect development is that of Drosophila pachea, a fly that breeds exclusively on the senita cactus. This insect has a specific dietary requirement for schottenol (stigmast-7-en-3-ol), which is present in the cactus tissues, for its growth and development. cambridge.organnualreviews.org This highlights the critical role that specific phytosterols can play in the life cycle and ecological niche of an insect. The availability of particular sterols can be a determining factor in the adaptation of certain insect species to their host plants. cambridge.org

Modulation of Cellular Processes in In Vitro Models

Investigations into the specific cellular activities of Stigmast-7-en-3-ol, (3β)- have been limited, with much of the available research focusing on its isomers, such as stigmast-5-en-3-ol. However, studies on the opportunistic fungal pathogen Pneumocystis carinii have identified Stigmast-7-en-3-ol as a significant component of its cellular lipids.

In vitro analysis of P. carinii grown in mammalian cell culture has provided quantitative data on its sterol composition. These studies are crucial as lipids that are synthesized by the pathogen but not by its mammalian host are considered attractive targets for therapeutic development. nih.gov

Research has revealed that while P. carinii scavenges cholesterol from its host, it also possesses its own distinct sterol synthesis pathway. nih.govoup.com This pathway leads to the production of several unique sterols, including Stigmast-7-en-3-ol, which is a C29 Δ7 sterol. oup.comoup.com The presence of this compound is considered a key biochemical marker distinguishing the fungus from its host cells. nih.gov

Capillary gas-liquid chromatography and mass spectrometry analyses of the neutral-lipid fraction from purified P. carinii organisms have quantified the relative abundance of Stigmast-7-en-3-ol among other sterols. These findings highlight its role as a structural component within the fungal cells. nih.gov

Interactive Data Table: Sterol Composition in Pneumocystis carinii

The following table summarizes the relative composition of key sterols identified in the neutral-lipid fraction of P. carinii from in vitro analyses.

| Sterol Compound | Relative Retention Time (RRT) | Percentage of Total Sterols (%) |

| Cholesterol | 1.000 | 48.9 |

| Ergost-7-en-3-ol (Fungisterol) | 1.345 | 10.7 |

| Stigmast-7-en-3-ol | 1.515 | 12.9 |

| Stigmasta-dien-3-ol | 1.568 | 24.2 |

While some general reviews suggest that phytosterols as a class may possess anti-inflammatory or cell cycle-regulating properties, specific mechanistic studies detailing the direct modulation of such cellular signaling cascades by Stigmast-7-en-3-ol, (3β)- are not extensively documented in the current scientific literature. ontosight.aixiahepublishing.com The primary role identified through in vitro models is its function as a constituent of the cellular lipid profile in certain lower fungi. oup.com

Research Oriented Isolation, Identification, and Advanced Analytical Methodologies

Extraction and Purification Strategies from Biological Matrices

The journey to obtaining pure Stigmast-7-en-3-ol begins with its extraction from natural sources. This phytosterol is found in a variety of plant-based materials, including argan oil, cactus pear seed oil, milk thistle seed oil, pumpkin seed oil, and sugarcane rind. smolecule.comresearchgate.netbiocrick.comchemfaces.com The initial and most critical step in the analysis of phytosterols (B1254722) is sample preparation, as they are typically minor components, constituting less than 1% of the raw matrix. aocs.org

A common and effective strategy for isolating sterols involves saponification of the lipid fraction of the biological matrix. chemfaces.comaocs.orgnih.gov This process uses a strong alkali solution to hydrolyze esterified sterols and triglycerides, converting them into free sterols and glycerol, respectively. Following saponification, the non-saponifiable fraction, which contains the sterols, is extracted using an organic solvent. chemfaces.comaocs.org

Further purification is typically achieved through chromatographic techniques. Low-pressure column chromatography using silica (B1680970) gel is a widely employed method. biocrick.comresearchgate.netingentaconnect.com For instance, a dichloromethane-soluble fraction of a plant extract can be loaded onto a silica gel column, and elution with a solvent system, such as hexane (B92381)/ethyl acetate, allows for the separation of compounds based on their polarity, yielding isolates of Stigmast-7-en-3-ol. researchgate.net

Table 1: Overview of Extraction and Purification Methods

| Step | Method | Description | Source(s) |

|---|---|---|---|

| Initial Processing | Saponification | Hydrolysis of lipids (e.g., oils) to liberate free sterols from their esterified forms. This is a crucial step to ensure all sterol forms are analyzed. | chemfaces.comaocs.orgnih.gov |

| Extraction | Solvent Extraction | Following saponification, the non-saponifiable matter containing the sterols is extracted using organic solvents like hexane or chloroform. | smolecule.comresearchgate.netsmolecule.com |

| Purification | Column Chromatography | The crude extract is purified on a silica gel column, often with a gradient elution system (e.g., hexane-ethyl acetate), to separate individual sterols. | biocrick.comresearchgate.netingentaconnect.com |

Advanced Chromatographic Techniques for Separation and Characterization

Chromatography is the cornerstone for both the separation and the quantitative analysis of Stigmast-7-en-3-ol from complex mixtures of phytosterols, which often have very similar structures. mdpi.com

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal and powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like sterols. plos.org It offers the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry. plos.org For phytosterol analysis, GC-MS is invaluable for identifying unknown sterol peaks and confirming the identity of known ones. aocs.org

In practice, the non-saponifiable fraction of a sample is analyzed, often after derivatization to increase volatility. nih.govnih.gov The electron impact (EI) ionization mode, typically at 70 eV, is most common for the GC-MS analysis of sterols, as it produces a molecular ion peak as well as characteristic fragment ions useful for identification. aocs.org GC-MS has been successfully used to identify Stigmast-7-en-3-ol in various plant extracts, including those from Paederia foetida and sugarcane. biocrick.com A study on Leontice ewersmannii also identified stigmast-7-en-3-ol using GC-MS profiling. nih.gov

Table 2: GC-MS Parameters and Findings for Stigmast-7-en-3-ol Analysis

| Parameter | Details | Significance | Source(s) |

|---|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA or SILYL-991) | Increases volatility and thermal stability of the sterol for GC analysis. | aocs.orgnih.govpubcompare.ai |

| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns and a clear molecular ion, aiding in structural identification. | aocs.org |

| Identification | Mass Spectrum Comparison | The resulting mass spectrum is compared against spectral libraries (e.g., NIST, Wiley) and published data for confirmation. | nih.govplos.orgnih.gov |

| Key Mass Fragments | m/z 414 (Molecular Ion), 255, 213 | These fragments are characteristic of the Stigmast-7-en-3-ol structure and are used for its identification in complex samples. | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and quantification of phytosterols. mdpi.comresearchgate.net It is particularly useful because it often does not require the derivatization step needed for GC, simplifying sample preparation. thermofisher.com Reversed-phase columns, especially C18, are frequently favored for phytosterol separation due to their hydrophobic interactions, which provide excellent retention and resolution of these compounds. mdpi.comrasayanjournal.co.in

HPLC methods coupled with various detectors, such as UV-Vis, Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), have been developed for quantifying sterols. mdpi.comthermofisher.comontosight.ai A method using HPLC with a charged aerosol detector demonstrated good linearity and sensitivity, with limits of detection (LOD) below 5 ng. thermofisher.com HPLC has been applied to quantify phytosterols, including β-sitosterol, campesterol, and stigmasterol (B192456), in various matrices, and similar methodologies are applicable to Stigmast-7-en-3-ol. chemfaces.comrasayanjournal.co.insrce.hr For instance, the analysis of sugarcane lipids used HPLC to quantify the prevailing phytosterols. biocrick.comchemfaces.com

Table 3: Representative HPLC Methodologies for Phytosterol Analysis

| Column Type | Mobile Phase | Detector | Application | Source(s) |

|---|---|---|---|---|

| Reversed-Phase C18 | Acetonitrile/Water | UV-Vis (e.g., 202 nm) | Quantification of β-sitosterol in supplements. | rasayanjournal.co.in |

| Reversed-Phase C18 | Ethanol (B145695)/Acetonitrile | PDA (Photodiode Array) | Quantification of β-sitosterol, campesterol, and stigmasterol in plant extracts. | srce.hr |

| Reversed-Phase | Methanol/Chloroform | Charged Aerosol Detector (CAD) | Quantitative analysis of five major phytosterols in red palm oil. | thermofisher.com |

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Once Stigmast-7-en-3-ol is isolated, its chemical structure must be unequivocally confirmed. Spectroscopic methods are the definitive tools for this purpose. researchgate.net

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of the molecule. For Stigmast-7-en-3-ol (C₂₉H₅₀O), the molecular weight is approximately 414.7 g/mol . nih.govnist.gov High-resolution mass spectrometry (HR-MS) can provide the exact mass, further confirming the elemental composition. ingentaconnect.com The fragmentation pattern in the mass spectrum offers clues about the sterol's core structure and side chain. nih.govaocs.org

Nuclear Magnetic Resonance (NMR) spectroscopy , including 1D NMR (¹H and ¹³C) and 2D NMR (like COSY, HSQC, and HMBC), is the most powerful technique for complete structural elucidation. researchgate.netingentaconnect.comontosight.ai ¹³C NMR data is particularly characteristic; for example, signals at approximately 139.6 ppm and 117.5 ppm are indicative of the C-8 and C-7 carbons of the double bond, respectively, and a signal around 71.1 ppm corresponds to the C-3 carbon bearing the hydroxyl group. researchgate.net The chemical structure of Stigmast-7-en-3-ol was confirmed in an extract of Cucurbita ficifolia using ¹H and ¹³C NMR. scispace.com

Table 4: Key Spectroscopic Data for Stigmast-7-en-3-ol Identification

| Technique | Key Data Points | Interpretation | Source(s) |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 414. | Confirms the molecular weight of the compound. | nih.govnih.gov |

| Characteristic Fragments. | Provides information on the sterol nucleus and side-chain structure. | nih.govaocs.org | |

| ¹³C NMR Spectroscopy | δ ~139.6 ppm (C-8), δ ~117.5 ppm (C-7). | Characteristic signals for the Δ⁷ double bond in the sterol ring system. | researchgate.net |

| δ ~71.1 ppm (C-3). | Signal for the carbon atom attached to the hydroxyl group. | researchgate.net | |

| ¹H NMR Spectroscopy | Signals for olefinic, methine, and methyl protons. | Provides detailed information on the proton environment, confirming the overall structure. | nih.govscispace.com |

Derivatization Methods for Enhanced Analysis (e.g., Silylation)

For certain analytical techniques, particularly Gas Chromatography, derivatization of sterols is a necessary step. aocs.org Free sterols have relatively low volatility and can interact with the GC column, leading to poor peak shape and inaccurate quantification. Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. mun.ca

The most common derivatization method for sterols is silylation . aocs.orgpubcompare.ai This reaction replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with trimethylchlorosilane (TMCS) in a solvent like pyridine, are widely used. aocs.orgnih.gov The reaction is typically carried out by heating the sample with the silylating agent, for example, at 60°C for 30-60 minutes, to form the TMS ether derivative. aocs.orgnih.gov These TMS derivatives are more suitable for GC-MS characterization and quantification. pubcompare.aimun.ca

Quantitative Methodologies for Research Applications

Accurate quantification of Stigmast-7-en-3-ol in research applications requires robust and validated analytical methods. aocs.orgrasayanjournal.co.in To achieve accurate results, especially with GC, the use of an internal standard (IS) is essential. aocs.org The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. A suitable IS should have similar chemical properties to the analyte but should not be present in the original sample. For phytosterol analysis, 5α-cholestane is often used as an internal standard because it elutes without interfering with most phytosterol peaks and has a similar detector response. aocs.org

Method validation is crucial to ensure the reliability of the quantitative data. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. thermofisher.comrasayanjournal.co.innih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. mdpi.comthermofisher.comrasayanjournal.co.in

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.comthermofisher.comrasayanjournal.co.in

For example, a validated HPLC method for β-sitosterol reported an LOD of 2.92 µg/mL and an LOQ of 8.84 µg/mL, demonstrating the sensitivity achievable with modern chromatographic techniques. rasayanjournal.co.in Similar quantitative methodologies are directly applicable to the analysis of Stigmast-7-en-3-ol in various biological matrices. biocrick.comchemfaces.com

Chemical Synthesis and Structural Modification for Academic Research

Laboratory Synthesis Approaches to Stigmast-7-en-3-ol, (3β)-

While Stigmast-7-en-3-ol, (3β)- can be isolated from various natural sources such as soybeans and specific plant oils, laboratory synthesis is essential for obtaining high-purity material and for creating structural analogs not found in nature. smolecule.com The primary laboratory methods are semi-synthesis from more abundant sterols and the chemical reduction of a ketone precursor.

Semi-synthesis from Natural Phytosterols (B1254722): Total synthesis of a complex steroidal nucleus like that of Stigmast-7-en-3-ol is a formidable challenge. Consequently, semi-synthesis, starting from structurally similar and more readily available phytosterols like β-sitosterol or stigmasterol (B192456), is a more practical approach. nih.gov One documented strategy involves the isomerization of the double bond from the C-5 position (as in β-sitosterol) to the C-7 position. This migration can be induced under thermal conditions, such as those used in the refining of pomace olive oil, which sees a rise in the concentration of Δ⁷-stigmastenol at the expense of β-sitosterol. Another sophisticated semi-synthetic route involves the selective protection of certain functional groups while others are modified. For instance, the Δ⁵ double bond in a precursor like stigmasterol can be temporarily masked, allowing for modifications to the side chain, after which the double bond is regenerated. nih.gov

Reduction of Stigmast-7-en-3-one (B95146): A direct and common laboratory synthesis involves the reduction of the corresponding ketone, stigmast-7-en-3-one. This reaction converts the C-3 keto group to the desired C-3 hydroxyl group. The stereochemistry of the resulting alcohol is typically the β-configuration due to the steric hindrance of the sterol's A/B ring fusion, which directs the approach of the reducing agent. smolecule.com

Below is a table summarizing common reagents used for this reduction.

| Reagent Name | Formula | Typical Reaction Conditions |

| Sodium borohydride (B1222165) | NaBH₄ | Methanol or ethanol (B145695) solvent, room temperature |

| Lithium aluminum hydride | LiAlH₄ | Anhydrous ether or THF solvent, often at reduced temperatures |

This table presents common reducing agents for converting a C-3 ketone to a C-3 hydroxyl group on a sterol backbone.

Preparation of Stereo-defined Isomers and Homologs for Mechanistic Studies

The biological activity of sterols is highly dependent on their three-dimensional structure. Therefore, the preparation of specific stereoisomers (compounds with the same formula and connectivity but different spatial arrangements) and homologs (compounds differing by a repeating unit, such as a methylene (B1212753) group) is critical for mechanistic studies. Research has identified several isomers of Stigmast-7-en-3-ol, including schottenol (B1194776) and the (3β,5α,24S)-isomer. foodb.canih.gov

The synthesis of these stereo-defined molecules relies on stereoselective reactions where one stereoisomer is formed in preference to others. This can be achieved by:

Using Chiral Precursors: Starting a semi-synthesis with a natural sterol of known stereochemistry, such as stigmasterol, allows the chirality of the starting material to direct the formation of specific stereoisomers in the final product.

Stereoselective Reagents: Employing chiral catalysts or reagents can influence the stereochemical outcome of a reaction. For example, the reduction of stigmast-7-en-3-one with specific, sterically demanding borohydride reagents can favor the formation of one hydroxyl isomer over another.

These stereo-defined compounds are invaluable for comparing with sterols isolated from biological samples and for probing the specific steric requirements of enzyme active sites or cellular receptors.

Development of Stigmast-7-en-3-ol, (3β)- Derivatives for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogs or derivatives) to determine which structural features are responsible for a specific biological activity. For Stigmast-7-en-3-ol, (3β)-, a major challenge for biological assays is its high lipophilicity and poor water solubility. foodb.caresearchgate.net Consequently, much of the synthetic effort in SAR studies has focused on creating more hydrophilic derivatives. researchgate.netewadirect.com

The primary site for modification is the reactive hydroxyl group at the C-3 position. researchgate.net By attaching polar functional groups, researchers can dramatically increase water solubility, facilitating administration in aqueous-based biological systems and potentially improving bioavailability. researchgate.net

Examples of Hydrophilic Derivatives for SAR Studies:

Polyethylene (B3416737) Glycol (PEG) Conjugates: A successful strategy involves a chemo-enzymatic approach to produce phytosteryl polyethylene glycol succinate (B1194679) (PPGS). This involves first chemically reacting the sterol with succinic anhydride (B1165640) to form a hemisuccinate ester, which is then coupled to PEG using a lipase (B570770) enzyme as a catalyst. researchgate.net

Sugar Esters: Biocatalytic methods have been used to create β-sitosterol sugar esters by first forming a vinyl adipate (B1204190) intermediate, which is then coupled to saccharides like glucose or sucrose. These glycosylated derivatives exhibit enhanced water solubility. researchgate.net

Phosphate (B84403) and Ascorbate Esters: The synthesis of water-soluble analogs like ascorbic acid-plant sterol phosphate esters has been reported, using ascorbic acid as a hydrophilic modifier to improve the compound's properties for research applications. researchgate.net

These hydrophilic derivatives are then tested in various assays to see how the modifications affect the compound's activity, providing insight into the structural requirements for its biological function. researchgate.netewadirect.com

Synthesis of Labeled Analogs for Metabolic Tracing Experiments

To understand how Stigmast-7-en-3-ol, (3β)- is absorbed, distributed, metabolized, and excreted (ADME) in a biological system, researchers use isotopically labeled analogs. In these molecules, one or more atoms are replaced with their corresponding isotope, which can be traced using specialized detection techniques.

The synthesis of these labeled compounds involves incorporating an isotope such as Carbon-14 (¹⁴C), Tritium (B154650) (³H), or Carbon-13 (¹³C) into the sterol structure.

Common Labeling Strategies:

| Isotope | Labeling Method | Purpose |

| Tritium (³H) | Catalytic reduction of a double bond with tritium gas (T₂) or reduction of a ketone with a tritiated reducing agent (e.g., NaB³H₄). | Used in metabolic studies to trace the compound's path and identify metabolites via liquid scintillation counting. ifremer.fr |

| Carbon-14 (¹⁴C) | Often incorporated via biosynthesis by feeding an organism a simple ¹⁴C-labeled precursor, such as 2-[¹⁴C]-acetate, which it then uses to build the sterol. ifremer.fr | Allows for quantitative analysis of the sterol and its metabolites in tissues and fluids. |

| Carbon-13 (¹³C) | Can be incorporated through semi-synthesis using ¹³C-labeled building blocks or through biosynthesis with ¹³C-labeled precursors. | Used in metabolic studies with detection by mass spectrometry or NMR, avoiding the use of radioactivity. ifremer.fr |

This table outlines common isotopic labeling strategies used to create traceable analogs of sterols for metabolic research.

By following the labeled Stigmast-7-en-3-ol analog, scientists can identify its metabolic products, determine its sites of accumulation, and quantify its rate of clearance from the body, providing critical information on its biochemical fate.

Ecological and Environmental Significance

Application as a Biomarker for Organic Matter Origin (e.g., Marine Algae)

Stigmast-7-en-3-ol, (3β)-, also known by the common names schottenol (B1194776) and lathosterol, is a valuable biomarker used to trace the origins of organic matter in environmental samples. foodb.cahmdb.ca Its presence, along with that of other sterols, can help distinguish between organic material derived from terrestrial and marine sources.

The ratios between different sterols are often more informative than the presence of a single compound. For instance, the relative amounts of stigmasterol (B192456) and β-sitosterol can indicate the contribution of terrestrial plant matter. researchgate.netscispace.com The detection of stigmast-7-en-3-ol, in conjunction with sterols like cholesterol (often from zooplankton) and brassicasterols, helps to unravel the complex mix of sources contributing to the total organic matter in sediments. researchgate.netscispace.com

Table 1: Sterol Biomarkers and Their Predominant Sources

| Sterol | Primary Source(s) |

| Stigmast-7-en-3-ol, (3β)- | Certain marine algae, higher plants foodb.caresearchgate.net |

| Brassicasterol | Diatoms wikipedia.org |

| Cholesterol | Zooplankton, fauna researchgate.net |

| Dinosterol | Dinoflagellates researchgate.net |

| Stigmasterol, β-Sitosterol | Terrestrial higher plants researchgate.netscispace.com |

Interactions within Plant-Insect Ecosystems and Co-evolutionary Aspects

Phytosterols (B1254722), including stigmast-7-en-3-ol, are central to the complex interactions between plants and insects. Insects are typically unable to synthesize their own sterols and must obtain them from their diet, which primarily consists of plant matter. These acquired sterols are vital for numerous physiological functions, such as the synthesis of ecdysteroids (molting hormones) and maintaining the structure of cell membranes.

Stigmast-7-en-3-ol is a phytosterol found in various plants. For many herbivorous insects, the ability to metabolize C28 and C29 phytosterols into C27 cholesterol is a critical adaptation. The metabolic pathways for processing these sterols can differ significantly among insect species, which is a reflection of co-evolution with their host plants' unique sterol compositions.

Contribution to Biogeochemical Cycles and Environmental Fate of Sterols

As relatively stable lipid molecules, sterols like stigmast-7-en-3-ol can persist in the environment, making them effective tracers in biogeochemical research. epa.gov Originating from both aquatic and terrestrial primary producers, these compounds are deposited in sediments, becoming part of the geological record. researchgate.netdcu.ie

The environmental fate of sterols is dictated by both biological and non-biological processes. epa.gov In aquatic systems and sediments, microbial activity is a primary driver of sterol transformation. nih.gov Microorganisms can alter the structure of sterols, for example, by reducing a double bond to form a saturated stanol. The ratio of sterols to their corresponding stanols in a sediment sample is frequently used to assess the oxygen levels of the depositional environment and the degree of microbial processing of the organic matter. researchgate.netscispace.com

Over geological time, sterols undergo further diagenetic changes, eventually transforming into stable steranes found in ancient sedimentary rocks and petroleum. The specific structure and distribution of these steranes provide valuable information about the original source organisms, the conditions of the depositional environment, and the thermal history of the rock. Thus, studying the transformation of stigmast-7-en-3-ol and other phytosterols enhances our understanding of the carbon cycle and the long-term preservation of organic material.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Stigmast-7-en-3-ol, (3β)-, and how can researchers ensure structural accuracy?

To confirm the identity and purity of Stigmast-7-en-3-ol, (3β)-, employ nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., distinguishing β-configuration at C3) and mass spectrometry (MS) for molecular weight verification (414.7067 g/mol, C₂₉H₅₀O) . High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with reference standards can resolve co-eluting isomers. Cross-referencing spectral data with databases like NIST Chemistry WebBook is critical for validation .

Q. How can researchers isolate Stigmast-7-en-3-ol, (3β)- from natural sources, and what challenges exist in achieving high purity?

Isolation typically involves solvent extraction (e.g., hexane or ethanol) followed by column chromatography (silica gel or Sephadex). Challenges include separating structurally similar phytosterols (e.g., β-sitosterol, campesterol) and minimizing oxidation. Thin-layer chromatography (TLC) with iodine vapor staining or derivatization (e.g., acetylation) aids in tracking fractions . For food-based sources like walnuts or coffee, lipid removal via saponification is often necessary before purification .

Q. What are the known biological roles of Stigmast-7-en-3-ol, (3β)- in plant systems, and how can these inform pharmacological studies?

As a phytosterol, it likely contributes to membrane fluidity and stress responses in plants. Its presence in Actinidia arguta and Cucurbita ficifolia suggests roles in antioxidant defense . Researchers should compare its bioactivity to related sterols (e.g., stigmasterol) to identify structure-activity relationships, particularly in models of oxidative stress or inflammation .

Advanced Research Questions

Q. How should researchers design experiments to assess the cytotoxic or protective effects of Stigmast-7-en-3-ol, (3β)-, and what controls are critical?

Use MTT assays for cytotoxicity screening (e.g., A549 lung cancer cells) and confocal laser scanning microscopy (CLSM) to observe subcellular effects like DNA fragmentation . Include controls for solvent effects (e.g., DMSO), positive controls (e.g., doxorubicin for cytotoxicity), and viability assays (e.g., trypan blue). For protective studies (e.g., liver models), pair with toxin-induced damage (e.g., alloxan in diabetic mice) and measure biomarkers like glycogen storage .

Q. How can molecular docking studies be optimized to investigate Stigmast-7-en-3-ol, (3β)-'s interactions with targets like PPARγ or GPR40?

- Protein Preparation : Use crystallographic structures from the PDB (e.g., PPARγ: PDB ID 3DZY) and optimize hydrogen bonding networks.

- Ligand Parameterization : Assign partial charges and tautomeric states using tools like Gaussian.

- Docking Software : AutoDock Vina or Schrödinger Glide with flexible side chains for binding pockets.

- Validation : Compare docking scores (kcal/mol) with known ligands and perform molecular dynamics simulations to assess stability .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., cytotoxicity vs. hepatoprotective effects)?

Contradictions may arise from concentration-dependent effects (e.g., pro-apoptotic at high doses vs. antioxidant at low doses) or cell-type specificity. Perform dose-response curves and mechanistic assays (e.g., ROS detection, caspase-3 activation) to clarify modes of action. Meta-analyses of existing data should account for variables like solvent purity (e.g., ≥95% by HPLC) and assay conditions (e.g., serum-free vs. serum-containing media) .

Q. What strategies are recommended for synthesizing Stigmast-7-en-3-ol, (3β)- derivatives to explore structure-activity relationships?

Modify the C3 hydroxyl group (e.g., acetylation, glycosylation) or the Δ⁷ double bond (e.g., hydrogenation, epoxidation). Use stereoselective catalysis to retain the 3β-configuration. Validate products via 2D-NMR (e.g., COSY, NOESY) and compare bioactivity with parent compounds in parallel assays .

Q. How should researchers address variability in natural product extracts containing Stigmast-7-en-3-ol, (3β)- during reproducibility studies?

Standardize extraction protocols (e.g., Soxhlet vs. ultrasound-assisted extraction) and quantify the compound via LC-MS/MS using isotopic internal standards. Report seasonal, geographical, and taxonomic variations in source materials. For in vivo studies, use genetically identical animal models and control diets to minimize confounding factors .

Methodological Guidelines

- Data Reporting : Include exact experimental parameters (e.g., NMR frequencies, docking grid dimensions) to ensure reproducibility .

- Statistical Analysis : Apply ANOVA with post-hoc tests for multi-group comparisons and report effect sizes .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity and animal studies, including proper disposal of hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.